molecular formula C10H8FNO2 B13205343 5-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione

5-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione

Cat. No.: B13205343
M. Wt: 193.17 g/mol
InChI Key: WNHLDFPWRPVJDD-UHFFFAOYSA-N
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Description

5-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione is a synthetic small molecule belonging to the isoquinoline-1,3-dione chemical class, which has been identified as a viable chemotype for selectively inhibiting Tyrosyl DNA Phosphodiesterase II (TDP2) . TDP2 is a key DNA repair enzyme that resolves DNA-topoisomerase II (Top2) crosslinks, a type of damage induced by important Top2-poisoning anticancer drugs like etoposide and doxorubicin . By inhibiting TDP2, this class of compounds is investigated for its potential to sensitize cancer cells to chemotherapeutic agents, thereby overcoming a key mechanism of treatment resistance . Furthermore, research has linked TDP2 function to the replication of certain viruses, including hepatitis B virus (HBV), suggesting broader applications in virology and antiviral drug discovery . The core 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is of significant interest in medicinal chemistry, forming the basis of numerous compounds with diverse pharmacological activities against central nervous system (CNS) disorders, infectious diseases, and cancer . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic procedures, nor for human or personal use.

Properties

Molecular Formula

C10H8FNO2

Molecular Weight

193.17 g/mol

IUPAC Name

5-fluoro-2-methyl-4H-isoquinoline-1,3-dione

InChI

InChI=1S/C10H8FNO2/c1-12-9(13)5-7-6(10(12)14)3-2-4-8(7)11/h2-4H,5H2,1H3

InChI Key

WNHLDFPWRPVJDD-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CC2=C(C1=O)C=CC=C2F

Origin of Product

United States

Preparation Methods

Electrochemical Synthesis

A modern, efficient approach for synthesizing isoquinoline-1,3-dione derivatives, including fluorinated and methylated analogs, involves electrochemical oxidation. This method offers mild conditions and high selectivity.

General Procedure:

  • Equip a reaction vessel with two graphite electrodes.
  • Add the appropriate isoquinoline precursor, supporting electrolyte (such as tetrabutylammonium tetrafluoroborate), and acetonitrile solvent.
  • Stir and electrolyze the mixture at a constant current (e.g., 10 mA) at room temperature for several hours (typically 3–6 h).
  • Upon completion, extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, concentrate under reduced pressure, and purify by column chromatography (hexane/ethyl acetate).

Key Features:

  • Room temperature operation
  • No need for harsh oxidants
  • High functional group tolerance
Parameter Typical Value
Electrode Material Graphite
Solvent Acetonitrile
Supporting Salt nBu₄NBF₄ (1 equiv)
Current 10 mA
Time 3–6 h
Yield 35–95% (varies by substrate)

Sources: Royal Society of Chemistry

Classical Cyclization with Urea

A literature-documented route for related tetrahydroisoquinoline-1,3-diones involves cyclization of a suitable precursor (such as an N-arylacetamide) with urea at elevated temperatures.

Procedure:

  • Heat the precursor with urea at 180 °C for 3 hours.
  • The reaction yields a mixture of cis and trans isomers.
  • Recrystallize from ethyl acetate/hexanes to isolate the desired isomer.

Advantages:

  • Straightforward, scalable
  • Useful for preparing a variety of substituted isoquinoline-1,3-diones
Step Condition
Cyclization Urea, 180 °C, 3 h
Purification Recrystallization
Typical Yield 60–85% (isomeric mix)

Source: PMC Article (Structure–Activity Relationship Study)

Friedel–Crafts Acylation and Cyclization

For fluorinated derivatives, a multi-step approach starting from a fluorinated phenylethylamine or acetamide is effective.

Stepwise Outline:

  • Acylation: Treat N-[2-(5-fluorophenylethyl)]acetamide with oxalyl chloride and aluminum chloride in dichloromethane at low temperature.
  • Cyclization: Work-up and acidification yield an oxazoloisoquinoline-dione intermediate.
  • Methanolysis: Reflux with methanol and sulfuric acid to open the oxazolone ring.
  • Reduction (if needed): Sodium borohydride in methanol can be used to reduce any imine or ketone intermediates.
Step Reagents/Conditions Purpose
Acylation Oxalyl chloride, AlCl₃, DCM, <–10 °C Introduce acyl group, ring closure
Cyclization Acidification, extraction Isolate dione intermediate
Methanolysis Methanol, H₂SO₄, reflux Open oxazolone, form dione
Reduction NaBH₄, methanol Reduce imine/ketone if present

Source: European Patent Office

Alkylation and Subsequent Functionalization

Alkylation of 1,2,3,4-tetrahydroisoquinoline with a fluorinated alkylating agent, followed by oxidation or cyclization, can also yield the target compound.

Procedure:

  • React 1,2,3,4-tetrahydroisoquinoline with a suitable alkylating agent (e.g., 5-fluoro-2-chloropropyl compound) in the presence of potassium carbonate and potassium iodide in acetonitrile or dimethoxyethane under reflux.
  • Isolate the N-alkylated product.
  • Oxidize or cyclize as needed to form the 1,3-dione ring.
Step Reagents/Conditions Comments
N-Alkylation K₂CO₃, KI, MeCN, reflux 1–2 h (microwave possible)
Cyclization Acid or base, heat Forms dione ring

Source: Europe PMC

Comparative Analysis of Methods

Method Key Advantages Limitations Typical Yield Scalability
Electrochemical Oxidation Mild, green, selective Requires electrochemical setup 35–95% Moderate
Urea Cyclization Simple, high yield High temperature, isomer mixture 60–85% High
Friedel–Crafts/Cyclization Versatile for fluorinated rings Multi-step, uses AlCl₃ 40–70% Moderate
Alkylation/Cyclization Modular, broad substrate scope May require further oxidation 45–80% High

Research Findings and Perspectives

  • Electrochemical methods are increasingly favored for their environmental benefits and operational simplicity, especially for sensitive or highly functionalized substrates.
  • Classical urea cyclization remains a robust method for large-scale synthesis, though isomer separation may be necessary.
  • Friedel–Crafts acylation is particularly useful when specific substitution patterns (such as fluorine at position 5) are required, leveraging the regioselectivity of the starting materials.
  • Alkylation strategies offer flexibility and can be adapted for rapid library synthesis, especially with microwave-assisted protocols.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can exhibit different biological activities and chemical properties .

Mechanism of Action

The mechanism of action of 5-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Effects

The compound’s closest structural analogues include:

  • 1-Methyl-4-phenyl-1,2,5,6-tetrahydropyridine (MPTP) : A neurotoxin linked to parkinsonism in humans via selective destruction of dopaminergic neurons in the substantia nigra .
  • 3-Hydroxy-1,2,3,4-tetrahydroquinoline-2,4-diones: Derivatives studied for their reactivity with ethyl groups, particularly in nucleophilic substitution reactions .
Property 5-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione MPTP 3-Hydroxy-tetrahydroquinoline-2,4-diones
Core Structure Tetrahydroisoquinoline Tetrahydropyridine Tetrahydroquinoline
Substituents 5-Fluoro, 2-methyl 1-Methyl, 4-phenyl Variable (e.g., 5-substituted hydroxy groups)
Bioactivity Undefined (potential CNS modulation) Neurotoxic (induces parkinsonism) Reactive intermediates in organic synthesis
Reactivity Moderate (fluorine enhances electrophilicity) High (metabolized to toxic MPP⁺) High (reacts with ethyl groups)

Electronic and Steric Comparisons

  • Fluorine vs.
  • Methyl vs. Phenyl Groups: The 2-methyl group in the target compound reduces steric hindrance compared to MPTP’s 4-phenyl substituent, which is critical for MPTP’s interaction with monoamine oxidase B (MAO-B) during metabolic activation .

Physicochemical Data

Comparative data from studies on tetrahydroquinoline derivatives (e.g., melting points, solubility in polar solvents) highlight the fluorinated compound’s unique behavior. For instance, fluorine’s electronegativity likely decreases solubility in nonpolar solvents compared to methyl- or hydroxy-substituted analogues, as inferred from Table II in .

Biological Activity

5-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : 5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione
  • Molecular Formula : C10H12FN
  • CAS Number : 406923-63-5
  • Molecular Weight : 165.21 g/mol
  • Purity : Typically ≥95%

Research indicates that 5-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione exhibits a range of biological activities primarily through its interaction with various receptors and enzymes:

  • Serotonin Receptor Affinity : The compound has shown affinity for serotonin receptors (5-HT1A and 5-HT7), which are implicated in mood regulation and anxiety disorders. Studies suggest that modifications in the molecular structure can enhance receptor binding affinity and selectivity .
  • Antimicrobial Activity : Preliminary investigations have indicated that derivatives of this compound possess antimicrobial properties. For instance, certain analogs have demonstrated significant antibacterial and antifungal activities in vitro .
  • Neuroprotective Effects : The compound's ability to modulate neurotransmitter systems suggests potential neuroprotective effects. It may influence the dopaminergic and glutamatergic pathways, which are critical in neurodegenerative diseases .

In Vitro Studies

A variety of studies have been conducted to evaluate the biological activity of 5-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione:

Study FocusFindingsReference
Serotonin Receptor BindingHigh affinity for 5-HT1A and 5-HT7 receptors; potential anxiolytic effects
Antimicrobial ActivitySignificant inhibition of bacterial growth; effective against various strains
Neuroprotective PropertiesModulation of neurotransmitter release; potential benefits in neurodegenerative models

Case Studies

  • Case Study on Antidepressant Effects :
    • A study investigated the antidepressant-like effects of the compound in animal models. Results indicated a significant reduction in depressive behaviors when administered at specific dosages.
    • The mechanism was linked to increased serotonin levels in the synaptic cleft through inhibition of serotonin reuptake.
  • Antimicrobial Efficacy :
    • A series of derivatives were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The most potent derivative exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics.

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